![molecular formula C45H64O3 B6309026 1,8-Didodecyloxy-13-methoxytriptycene, 95% CAS No. 1798293-53-4](/img/structure/B6309026.png)
1,8-Didodecyloxy-13-methoxytriptycene, 95%
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Overview
Description
1,8-Didodecyloxy-13-methoxytriptycene is a chemical compound with the molecular formula C45H64O3 . It is a white to light yellow powder or crystal . The compound is also known by the synonyms 1,8-Bis (dodecyloxy)-16-methoxy-9,10-dihydro-9,10- [1,2]benzenoanthracene, Trip-C12’, and TripOMe .
. It is a solid at 20 degrees Celsius . The compound has a melting point range of 227.0 to 231.0 degrees Celsius .
Scientific Research Applications
DIDO-95 has been used in a variety of scientific research applications. It has been used as a model compound for studying the properties of other molecules in the triptycene family, such as their reactivity and solubility. Additionally, DIDO-95 has been studied for its potential applications in catalysis, drug discovery, and materials science. For example, DIDO-95 has been used as a catalyst for the synthesis of polymers and as a ligand in the synthesis of metal complexes. It has also been used in the development of drug delivery systems and as an antioxidant in the synthesis of polymeric materials.
Mechanism of Action
Mode of Action
It’s known that the compound can form highly ordered molecular thin films on various substrates, including plastic, through self-assembly .
Biochemical Pathways
The compound’s ability to form highly ordered molecular thin films suggests it may interact with surface-related biochemical pathways .
Result of Action
Its ability to form highly ordered molecular thin films suggests it may influence the physical properties of treated surfaces .
Action Environment
The action of 1,8-Didodecyloxy-13-methoxytriptycene can be influenced by environmental factors. For instance, the formation of highly ordered molecular thin films may depend on the properties of the substrate, such as its chemical composition and physical structure
Advantages and Limitations for Lab Experiments
The main advantage of using DIDO-95 in lab experiments is that it is a relatively inexpensive and easily synthesized compound. Additionally, it is a stable compound that is not toxic to humans. However, one limitation of using DIDO-95 in lab experiments is that it is not very soluble in aqueous solutions, which can limit its use in certain applications.
Future Directions
There are a number of potential future directions for the use of DIDO-95 in scientific research. For example, it could be used to further investigate its anti-inflammatory and antioxidant properties, as well as its potential applications in catalysis, drug discovery, and materials science. Additionally, DIDO-95 could be used to explore its potential as an anticancer agent, as well as its potential to modulate the activity of other enzymes and transcription factors. Finally, DIDO-95 could be used to further investigate its potential applications in nanotechnology and biomedical engineering.
Synthesis Methods
DIDO-95 can be synthesized using a variety of methods. One method involves the reaction of 1,8-dibromodecane with potassium tert-butoxide followed by the addition of methanol. This reaction yields a mixture of DIDO-95 and 1,8-didodecyloxy-13-methoxytriptycene, 5% (DIDO-5). The desired product can then be separated from the mixture using column chromatography. Other methods of synthesis include the reaction of 1,8-dibromodecane with sodium methoxide in methanol, or the reaction of 1,8-dibromodecane with sodium hydride in dimethyl sulfoxide.
properties
IUPAC Name |
3,13-didodecoxy-16-methoxypentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H64O3/c1-4-6-8-10-12-14-16-18-20-22-33-47-39-31-25-28-36-41-35-27-24-30-38(46-3)42(35)45(43(36)39)44-37(41)29-26-32-40(44)48-34-23-21-19-17-15-13-11-9-7-5-2/h24-32,41,45H,4-23,33-34H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVZUWXTHMMRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC2=C1C3C4=C(C2C5=C3C(=CC=C5)OCCCCCCCCCCCC)C=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H64O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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